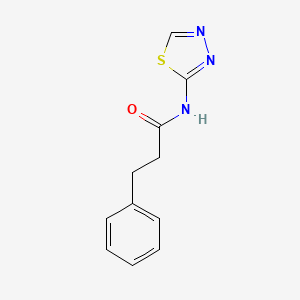

3-phenyl-N-1,3,4-thiadiazol-2-ylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

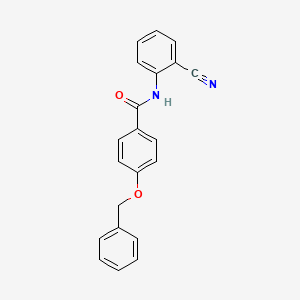

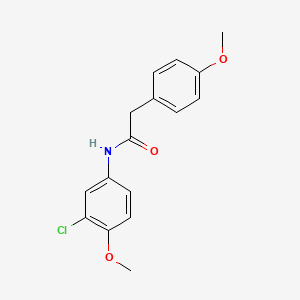

“3-phenyl-N-1,3,4-thiadiazol-2-ylpropanamide” is a derivative of 1,3,4-thiadiazole . It is a small molecule that contains a five-member heterocyclic moiety . The molecule has a molecular formula of C11H11N3OS and an average mass of 233.290 Da .

Synthesis Analysis

A new series of 1,3,4-thiadiazole derivatives, including “3-phenyl-N-1,3,4-thiadiazol-2-ylpropanamide”, have been synthesized using 2-(5-phenyl-1,3,4-thiadiazol-2-ylamino)acetic acid as an intermediate . The target compounds were synthesized starting from isocyanates and acid hydrazides by conventional and microwave-assisted protocols .Molecular Structure Analysis

The molecular structure of “3-phenyl-N-1,3,4-thiadiazol-2-ylpropanamide” has been confirmed by 1H NMR, 13C NMR, and FT-IR spectroscopy, LC/MS mass spectrometry, and elemental analysis data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-phenyl-N-1,3,4-thiadiazol-2-ylpropanamide” involve the use of 2-(5-phenyl-1,3,4-thiadiazol-2-ylamino)acetic acid as an intermediate . The reaction involves the formation of a new series of 1,3,4-thiadiazole derivatives .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The 1,3,4-thiadiazole core of 3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide has been reported to exhibit significant antimicrobial properties. This compound can be utilized in the development of new therapeutic agents targeting a variety of bacterial strains. Its efficacy against specific pathogens could lead to the creation of novel antibiotics that are crucial in the fight against antibiotic-resistant bacteria .

Antiviral Applications

Research indicates that derivatives of 1,3,4-thiadiazole, such as SMR000120561 , have potential antiviral applications. These compounds can be synthesized and tested against various viral infections, contributing to the development of new antiviral drugs, especially in times when emerging viral threats are a global concern .

Anti-inflammatory Properties

The anti-inflammatory potential of 3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide makes it a candidate for the treatment of chronic inflammatory diseases. By inhibiting specific pathways that lead to inflammation, this compound could be beneficial in creating medications for conditions like arthritis and inflammatory bowel disease .

Antioxidant Effects

Compounds with a 1,3,4-thiadiazole structure have shown antioxidant properties, which are essential in protecting cells from oxidative stressSMR000120561 could be investigated for its ability to neutralize free radicals, potentially leading to applications in preventing or treating diseases caused by oxidative damage .

Antidepressant Activity

The structure of 3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide has been linked to antidepressant effects. This suggests that the compound could be explored as a basis for developing new antidepressants, offering an alternative to current treatments with different mechanisms of action .

Agricultural Applications

There is evidence that certain 1,3,4-thiadiazole derivatives can promote plant growth and increase seed yield and oil content. As such, SMR000120561 might be researched for its potential use in agriculture to enhance crop production and protection against plant pathogens .

Wirkmechanismus

Target of Action

The primary target of 3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide is the estrogen-related receptors (ERRs) . ERRs are a group of nuclear hormone receptors that regulate a wide variety of cellular processes .

Mode of Action

3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide acts as a modulator of ERRs . It interacts with these receptors, modulating their activity . This modulation can lead to the treatment, prevention, or amelioration of one or more symptoms of diseases or disorders related to the activity of ERRs .

Biochemical Pathways

The compound’s interaction with ERRs affects various biochemical pathways. ERRs are involved in a wide range of cellular processes, and their modulation can impact these processes . .

Result of Action

The modulation of ERRs by 3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide can have therapeutic effects on a range of disease states. These include cancer, diabetes, obesity, hyperlipidemia, arthritis, atherosclerosis, osteoporosis, anxiety, depression, Parkinson’s disease, and Alzheimer’s disease .

Eigenschaften

IUPAC Name |

3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c15-10(13-11-14-12-8-16-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNCZMRLZBQWNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-(1,3,4-thiadiazol-2-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5702901.png)

![cyclohexyl [(2-nitrophenyl)thio]acetate](/img/structure/B5702932.png)

![ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)

![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)

![5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5702992.png)